molecular formula C9H16N2O B11913389 n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine CAS No. 25517-77-5

n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

Cat. No.: B11913389
CAS No.: 25517-77-5
M. Wt: 168.24 g/mol
InChI Key: ACZYVKUNEVSHFH-UHFFFAOYSA-N
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Description

n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is a bicyclic compound featuring a spiro junction at the fourth carbon of a cyclohexane ring fused with a five-membered heterocycle containing one oxygen (oxa) and one nitrogen (aza) atom.

Properties

CAS No.

25517-77-5

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-methyl-1-oxa-3-azaspiro[4.5]decan-2-imine

InChI

InChI=1S/C9H16N2O/c1-10-8-11-7-9(12-8)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)

InChI Key

ACZYVKUNEVSHFH-UHFFFAOYSA-N

Canonical SMILES

CN=C1NCC2(O1)CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable amine and an epoxide or a related compound.

    Introduction of the methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

    Final modifications: Additional functional groups can be introduced through various substitution reactions to achieve the desired compound.

Industrial Production Methods

Industrial production of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine has the molecular formula C9H16N2OC_9H_{16}N_2O and is characterized by a spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. The unique arrangement of these atoms contributes to its biological activity and interaction with various biological targets.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Cell Line Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results suggest that the compound may act through multiple mechanisms, potentially involving the modulation of key signaling pathways associated with cancer progression.

Neuropharmacological Applications

The compound's structural features also suggest potential applications in neuropharmacology. Research into similar spiro compounds has highlighted their ability to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as anxiety or depression.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound to evaluate their anticancer activity. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of these compounds against various cancer types, confirming the significant anticancer potential of the spirocyclic structure.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of spiro compounds similar to n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amines, demonstrating their ability to modulate serotonin receptors, which are crucial for mood regulation. This suggests that further exploration into this compound could yield insights into new antidepressant therapies.

Mechanism of Action

The mechanism of action of methyl-(1-oxa-3-aza-spiro[4.5]dec-2-en-2-yl)-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position of methyl groups and heteroatoms in the spiro framework significantly influences molecular properties. Key analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position Key Features Reference
7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine C₉H₁₆N₂O 168.24 Methyl at C7 Enhanced lipophilicity due to methyl substitution; used in synthetic intermediates.
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine C₉H₁₆N₂O 168.24 Methyl at C8, O/N swap Isomeric differences alter ring strain and hydrogen-bonding capacity.
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine C₈H₁₄N₂O 154.21 No methyl group Lower molecular weight; reduced steric hindrance for reactivity.
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine C₁₅H₁₈N₂O 242.32 Phenyl at C8 Aromatic substitution increases π-π stacking potential and boiling point.

Physicochemical Properties

  • Boiling Point and Density: 7-Methyl-N-phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine (phenyl analog) exhibits a boiling point of 353.8°C and density of 1.16 g/cm³, attributed to increased molecular weight and aromatic interactions . Non-phenylated analogs (e.g., 7-methyl or 8-methyl derivatives) likely have lower boiling points due to reduced molecular mass.
  • Refractive Index :

    • The phenyl-substituted compound has a refractive index of 1.603 , suggesting higher polarizability compared to alkyl-substituted variants .

Key Research Findings

  • Structural Insights :
    • Spiro compounds with oxygen and nitrogen heteroatoms exhibit unique puckering dynamics, as described by Cremer and Pople’s generalized ring-puckering coordinates . This influences their three-dimensional interactions in biological systems.
  • Crystallography :
    • Tools like SHELXL and ORTEP-3 are critical for resolving spiro structures, enabling precise determination of bond angles and torsional strain .

Biological Activity

n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is a compound belonging to the class of spirocyclic amines, which have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and potential neuroactive properties. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C9H16N2O
  • Molar Mass : 168.24 g/mol
  • CAS Number : 25517-56-0

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The spirocyclic framework contributes to its ability to modulate enzyme activities and receptor interactions.

Antitumor Activity

Recent studies have explored the anticancer properties of spirocyclic compounds similar to this compound. For instance, a series of derivatives demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.08 to 0.19 µM .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 11bA5490.18
Compound 11hA5490.19
Compound 11dMDA-MB-2310.08
Compound 11kMDA-MB-2310.09
Compound 12cHeLa0.14

These findings indicate that modifications in the spirocyclic structure can enhance antitumor efficacy, suggesting that n-Methyl derivatives may also possess similar or enhanced activity.

Antibacterial Activity

In addition to anticancer properties, compounds within the azaspiro class have shown promising antibacterial effects. For example, derivatives have been evaluated for their activity against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

Neuroactive Potential

The potential neuroactivity of n-Methyl derivatives has been suggested in preliminary studies focusing on their effects on neurotransmitter systems. Compounds with similar structures have been noted for their ability to influence serotonin and dopamine pathways, which could lead to applications in treating mood disorders .

Case Studies

  • Antitumor Efficacy : A study synthesized a series of 1-Oxa derivatives and evaluated their cytotoxicity across several cancer cell lines, revealing that specific modifications significantly enhanced their antitumor activity .
  • Antibacterial Evaluation : Research focused on azaspiro compounds indicated that certain derivatives exhibited potent antibacterial activity against resistant strains, providing a basis for further exploration in drug development .

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